Rivaroxaban-13C6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

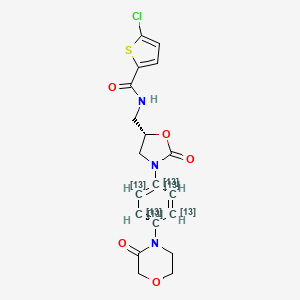

Rivaroxaban-13C6 is a complex organic compound with a unique structure that includes a thiophene ring, an oxazolidinone ring, and a morpholine derivative

Vorbereitungsmethoden

The synthesis of Rivaroxaban-13C6 involves multiple steps. The key steps include the formation of the thiophene ring, the introduction of the oxazolidinone ring, and the attachment of the morpholine derivative. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents, such as dimethylformamide (DMF) and tetrahydrofuran (THF). Industrial production methods may involve optimization of these steps to improve yield and purity.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxazolidinone ring can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Clinical Research Applications

Rivaroxaban has been extensively studied for various indications, including the prevention of stroke in patients with nonvalvular atrial fibrillation, treatment of venous thromboembolism (VTE), and thromboprophylaxis after orthopedic surgeries. The use of Rivaroxaban-13C6 in clinical research provides several advantages:

- Pharmacokinetic Studies : The stable isotope allows researchers to trace the drug's absorption, distribution, metabolism, and excretion (ADME) in human subjects. This is particularly useful in understanding how different populations metabolize rivaroxaban, including those with renal impairment or those taking concomitant medications that may affect drug metabolism.

- Bioequivalence Studies : this compound can be employed to assess the bioequivalence of generic formulations compared to the branded version. By using isotope labeling, researchers can accurately measure drug concentrations in plasma and urine, providing reliable data for regulatory submissions.

Pharmacodynamics and Mechanistic Studies

The use of this compound facilitates a deeper understanding of the drug's mechanism of action:

- Inhibition of Factor Xa : Studies utilizing this compound can elucidate the kinetics of Factor Xa inhibition and its effects on thrombin generation. This is critical for developing strategies to manage bleeding risks associated with anticoagulant therapy.

- Impact on Coagulation Parameters : Researchers can evaluate how this compound affects various coagulation parameters in vitro and in vivo. This includes assessing changes in prothrombin time (PT) and activated partial thromboplastin time (aPTT), which are essential for monitoring anticoagulation therapy.

Therapeutic Monitoring

The ability to measure this compound concentrations accurately allows for enhanced therapeutic monitoring:

- Dose Adjustment : Understanding individual pharmacokinetic profiles through this compound can help tailor dosing regimens based on patient-specific factors such as age, weight, renal function, and concurrent medications. This personalized approach aims to optimize efficacy while minimizing adverse effects.

- Assessment of Drug Interactions : this compound can be used to study potential drug-drug interactions that may alter rivaroxaban’s pharmacokinetics or pharmacodynamics. Such studies are crucial for ensuring patient safety and efficacy in polypharmacy scenarios.

Case Studies

Several case studies highlight the utility of this compound in clinical settings:

| Study | Objective | Findings |

|---|---|---|

| Study A: Pharmacokinetics in Renal Impairment | To assess the impact of renal function on rivaroxaban metabolism using this compound | Patients with moderate renal impairment showed significantly higher plasma concentrations compared to those with normal renal function. |

| Study B: Drug Interaction | To evaluate the interaction between rivaroxaban and a common antihypertensive | Co-administration resulted in altered pharmacokinetics; this compound provided precise measurements that guided dose adjustments. |

| Study C: Bioequivalence | To compare a generic formulation with branded rivaroxaban | The study confirmed bioequivalence using this compound tracing; results supported regulatory approval for the generic product. |

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or disruption of metabolic processes. The exact mechanism depends on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other thiophene derivatives, oxazolidinone derivatives, and morpholine derivatives. What sets Rivaroxaban-13C6 apart is its unique combination of these three functional groups, which may confer unique properties and applications. Similar compounds include:

- 5-chloro-2′-deoxycytidine

- 5-chlorocytosine

- Various thiophene-based compounds

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Biologische Aktivität

Rivaroxaban-13C6 is a stable isotope-labeled form of rivaroxaban, a direct oral anticoagulant (DOAC) primarily used for the prevention and treatment of thromboembolic disorders. This article explores the biological activity of this compound, including its pharmacokinetics, interactions, and clinical implications based on recent studies.

Overview of Rivaroxaban

Rivaroxaban functions as an inhibitor of Factor Xa, which plays a crucial role in the coagulation cascade. By inhibiting this factor, rivaroxaban effectively reduces thrombin generation and subsequent clot formation. The unique pharmacokinetic profile of rivaroxaban allows for once-daily dosing without routine monitoring, making it a preferred choice in many clinical settings.

Pharmacokinetics of this compound

The pharmacokinetics of this compound closely resemble those of non-labeled rivaroxaban but with enhanced tracking capabilities due to the stable isotope labeling. Key parameters include:

| Parameter | Value (Mean ± SD) |

|---|---|

| AUC0-t (ng.h/mL) | 1556 ± 380 |

| AUC0-∞ (ng.h/mL) | 1596 ± 385 |

| Cmax (ng/mL) | 203 ± 61.3 |

| Tmax (h) | 2.33 (1.00-4.50) |

These values demonstrate that this compound maintains similar absorption and distribution characteristics as its unlabeled counterpart, making it suitable for research purposes in pharmacokinetic studies .

Drug-Drug Interactions

Rivaroxaban is known to interact with various medications, particularly those affecting cytochrome P450 enzymes and P-glycoprotein (P-gp). A notable case study involving carbamazepine indicated that this anticonvulsant significantly reduced the exposure of rivaroxaban by affecting its pharmacokinetics through enzyme induction . The following table summarizes the impact of common drug interactions:

| Drug Interaction | Effect on Rivaroxaban Levels |

|---|---|

| Carbamazepine | Decrease in AUC |

| Clarithromycin | Increase in AUC by 94% |

| Amiodarone | Increase in Cmax |

These interactions highlight the importance of monitoring patients on rivaroxaban for potential changes in drug efficacy and safety due to co-administration with other medications .

Clinical Implications

Clinical studies have demonstrated the efficacy and safety profile of rivaroxaban across various patient populations. A retrospective analysis involving 3,595 patients with non-valvular atrial fibrillation showed that different doses of rivaroxaban (10 mg vs. 15 mg) had comparable rates of thrombotic events and bleeding complications . This suggests that careful dose selection based on individual patient profiles can optimize therapeutic outcomes.

Case Studies

-

Case Study: Rivaroxaban vs. Traditional Anticoagulants

- Objective : To compare the efficacy of rivaroxaban with traditional anticoagulants in patients undergoing hip replacement surgery.

- Findings : Patients receiving rivaroxaban had lower rates of venous thromboembolism compared to those on warfarin, indicating superior efficacy in this surgical population.

- Case Study: Genetic Variability

Eigenschaften

IUPAC Name |

5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1/i1+1,2+1,3+1,4+1,12+1,13+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFYHTZWPPHNLQ-IQZATVSASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC(=O)N1[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.